![molecular formula C13H22N2O6 B13591925 Oxalicacid,tert-butyl6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13591925.png)
Oxalicacid,tert-butyl6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxalic acid, tert-butyl 6-amino-3-azabicyclo[311]heptane-3-carboxylate is a complex organic compound with a unique bicyclic structure It is characterized by the presence of an oxalic acid moiety, a tert-butyl group, and an amino group attached to a 3-azabicyclo[311]heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid, tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate typically involves multiple steps. One common approach is the reaction of tert-butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate with oxalic acid under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent development. the principles of organic synthesis, including the use of large-scale reactors and optimization of reaction conditions, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
Oxalic acid, tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxalic acid derivatives, while substitution reactions can produce a variety of amino-substituted compounds.
Scientific Research Applications
Oxalic acid, tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Its potential as a pharmaceutical intermediate is being explored, particularly in the development of new drugs.
Industry: The compound’s reactivity and stability make it useful in various industrial chemical processes.
Mechanism of Action
The mechanism of action of oxalic acid, tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 6-oxa-3-azabicyclo[3.1.1]heptane-3-carboxylate: Similar in structure but lacks the amino group.
tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate: Contains an oxo group instead of an amino group.
Uniqueness
Oxalic acid, tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate is unique due to the presence of both an oxalic acid moiety and an amino group on a bicyclic framework.
Properties
Molecular Formula |
C13H22N2O6 |
|---|---|
Molecular Weight |
302.32 g/mol |
IUPAC Name |
tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate;oxalic acid |
InChI |
InChI=1S/C11H20N2O2.C2H2O4/c1-11(2,3)15-10(14)13-5-7-4-8(6-13)9(7)12;3-1(4)2(5)6/h7-9H,4-6,12H2,1-3H3;(H,3,4)(H,5,6) |
InChI Key |
FJHFDRTYENRFQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1)C2N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



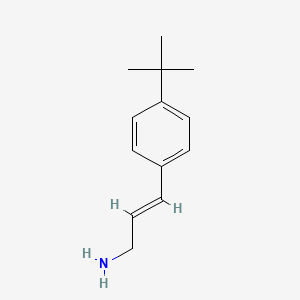
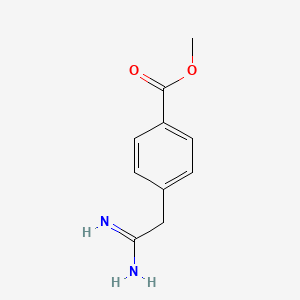


![Methyl5-(2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropyl)furan-2-carboxylate](/img/structure/B13591888.png)

![tert-butyl N-[2-amino-2-(pyridin-3-yl)ethyl]carbamate](/img/structure/B13591908.png)
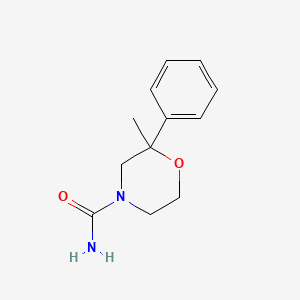

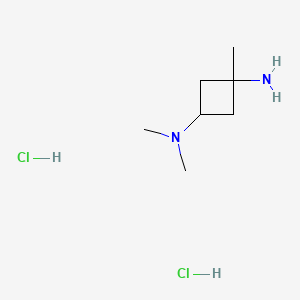
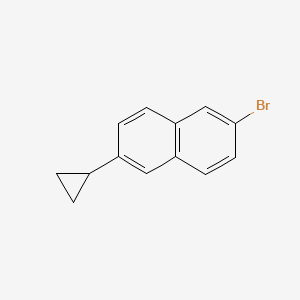
![4-{3-Oxospiro[3.3]heptan-1-yl}benzoicacid](/img/structure/B13591932.png)

